molecular formula C18H35NO2 B13727970 (R-(Z))-12-Hydroxy-9-octadecenamide CAS No. 35732-94-6

(R-(Z))-12-Hydroxy-9-octadecenamide

Katalognummer: B13727970
CAS-Nummer: 35732-94-6
Molekulargewicht: 297.5 g/mol
InChI-Schlüssel: VSKRSEHLMRRKOS-FMIVXFBMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R-(Z))-12-Hydroxy-9-octadecenamide is a compound that belongs to the class of fatty acid amides It is characterized by the presence of a hydroxyl group and a double bond in its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (R-(Z))-12-Hydroxy-9-octadecenamide typically involves the reaction of oleic acid with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the amide bond. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of renewable feedstocks, such as plant oils, is also explored to make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

(R-(Z))-12-Hydroxy-9-octadecenamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond can be reduced to form a saturated amide.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the double bond.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 12-keto-9-octadecenamide or 12-carboxy-9-octadecenamide.

    Reduction: Formation of 12-hydroxy-octadecanamide.

    Substitution: Formation of 12-chloro-9-octadecenamide or 12-alkyl-9-octadecenamide.

Wissenschaftliche Forschungsanwendungen

(R-(Z))-12-Hydroxy-9-octadecenamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its role in cell signaling and membrane structure.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the formulation of lubricants, surfactants, and cosmetics.

Wirkmechanismus

The mechanism of action of (R-(Z))-12-Hydroxy-9-octadecenamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it can interact with cannabinoid receptors, influencing pain perception and inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Oleamide: A structurally similar compound with a saturated amide group.

    Linoleamide: Contains two double bonds in its structure.

    Stearamide: A saturated fatty acid amide without a hydroxyl group.

Uniqueness

(R-(Z))-12-Hydroxy-9-octadecenamide is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

35732-94-6

Molekularformel

C18H35NO2

Molekulargewicht

297.5 g/mol

IUPAC-Name

(E)-12-hydroxyoctadec-9-enamide

InChI

InChI=1S/C18H35NO2/c1-2-3-4-11-14-17(20)15-12-9-7-5-6-8-10-13-16-18(19)21/h9,12,17,20H,2-8,10-11,13-16H2,1H3,(H2,19,21)/b12-9+

InChI-Schlüssel

VSKRSEHLMRRKOS-FMIVXFBMSA-N

Isomerische SMILES

CCCCCCC(C/C=C/CCCCCCCC(=O)N)O

Kanonische SMILES

CCCCCCC(CC=CCCCCCCCC(=O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.